molecular formula C25H23ClN2O3 B11621885 2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one

Cat. No.: B11621885
M. Wt: 434.9 g/mol
InChI Key: PYKKINWQNKDMGG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, substituted with a 4-chlorophenyl group and a 2-[2-(4-methylphenoxy)ethoxy]ethyl side chain. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Substitution with 4-Chlorophenyl Group:

    Attachment of the 2-[2-(4-Methylphenoxy)ethoxy]ethyl Side Chain: This step involves the reaction of the intermediate product with 2-[2-(4-methylphenoxy)ethoxy]ethyl bromide under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylphenoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl and methylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride, potassium carbonate, and various halides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the substituents introduced.

Scientific Research Applications

2-(4-Chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one
  • 2-(4-Chlorophenyl)-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one
  • 2-(4-Chlorophenyl)-3-{2-[2-(4-propoxyphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the 4-methylphenoxy group, in particular, may enhance its lipophilicity and membrane permeability, potentially leading to improved biological efficacy.

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[2-[2-(4-methylphenoxy)ethoxy]ethyl]quinazolin-4-one

InChI

InChI=1S/C25H23ClN2O3/c1-18-6-12-21(13-7-18)31-17-16-30-15-14-28-24(19-8-10-20(26)11-9-19)27-23-5-3-2-4-22(23)25(28)29/h2-13H,14-17H2,1H3

InChI Key

PYKKINWQNKDMGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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